4-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that features a benzimidazole ring fused with a tetrahydropyridine ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The trifluoromethoxyphenyl group is introduced via nucleophilic aromatic substitution reactions, often using trifluoromethoxybenzene as a starting material . The final step involves the formation of the tetrahydropyridine ring, which can be achieved through cyclization reactions under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, amines, and thiol-substituted compounds .
Scientific Research Applications
4-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity . The trifluoromethoxyphenyl group enhances the compound’s binding affinity and specificity . The tetrahydropyridine ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as benzimidazole itself, which is a precursor for many pharmaceuticals.
Trifluoromethoxyphenyl compounds: Including trifluoromethoxybenzene, which is used in various organic syntheses.
Tetrahydropyridine derivatives: Such as tetrahydropyridine itself, which is a key intermediate in the synthesis of various alkaloids.
Uniqueness
4-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its combination of a benzimidazole ring, a trifluoromethoxyphenyl group, and a tetrahydropyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C20H19F3N4O2 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)29-15-5-3-4-14(12-15)24-19(28)27-10-8-13(9-11-27)18-25-16-6-1-2-7-17(16)26-18/h1-7,12-13H,8-11H2,(H,24,28)(H,25,26) |
InChI Key |
ALXGBUWUIVXDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.